molecular formula C20H25N5O3 B271880 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol

2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol

Cat. No. B271880
M. Wt: 383.4 g/mol
InChI Key: WYVPVIDXGYPNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-blockers and is used to treat hypertension, angina, and heart failure.

Mechanism of Action

2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol works by blocking the beta-adrenergic receptors in the heart and blood vessels. These receptors are responsible for regulating the heart rate, blood pressure, and the contraction of the heart muscle. By blocking these receptors, the compound reduces the workload on the heart and lowers blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol include a decrease in heart rate, cardiac output, and blood pressure. It also reduces the force of contraction of the heart muscle, which reduces the workload on the heart. This compound has been shown to have a positive effect on the cardiovascular system and can improve the symptoms of hypertension, angina, and heart failure.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol in lab experiments include its high potency and selectivity for beta-blockers. It is also readily available and easy to synthesize. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.

Future Directions

For research include investigating its potential in the treatment of other cardiovascular diseases, studying its effects on other physiological systems, and conducting clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base to form 3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzaldehyde. The intermediate is then reacted with 1-(chloromethyl)-4-(2-hydroxy-3-(propan-2-yloxy)propoxy)butan-2-ol in the presence of a base to form the final product.

Scientific Research Applications

2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of hypertension, angina, and heart failure. This compound works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the workload on the heart and lowers blood pressure.

properties

Product Name

2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]butan-1-ol

InChI

InChI=1S/C20H25N5O3/c1-3-16(14-26)21-13-15-10-11-18(19(12-15)27-4-2)28-20-22-23-24-25(20)17-8-6-5-7-9-17/h5-12,16,21,26H,3-4,13-14H2,1-2H3

InChI Key

WYVPVIDXGYPNAL-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OCC

Origin of Product

United States

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